4-(4H-1,2,4-triazol-4-yl)phenol
Overview
Description
The compound 4-(4H-1,2,4-triazol-4-yl)phenol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The phenolic group attached to the triazole ring suggests potential for various chemical properties and biological activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of hydrazine and various phenolic or cyano-phenol precursors under solvothermal conditions, as seen in the synthesis of compounds based on the 4-amino-4H-1,2,4-triazole group . Another approach includes the reaction of prop-2-en-1-ones with hydrazine hydrate under reflux conditions to obtain phenol derivatives incorporated by the triazole moiety . Additionally, the Williamson synthesis and related methods can be used to synthesize substituted triazole compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of hydrogen bonds and other interactions such as C–H…π, which can be observed in the crystal structures of these compounds . The dihedral angles between the phenyl and triazole rings can vary, affecting the compound's properties . X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds .
Chemical Reactions Analysis
Triazole phenols can participate in various chemical reactions due to their active functional groups. They can form complexes with metals, as seen in the copper(II) complexes based on 4-(1H-1,2,4-triazol-1-yl)phenol . The presence of a phenolic hydroxyl group also allows for the formation of hydrogen bonds, which can stabilize the structure of the compound and its complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole phenols are influenced by their molecular structure. The luminescent properties of these compounds can be mediated by the position of the hydroxylic group, with the luminescent maximal peaks decreasing with the diminution of hydroxylic steric effects . The antimicrobial activity of some triazole phenols has been demonstrated against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents . The stability of these compounds can be high, making them suitable candidates for light emission materials .
Scientific Research Applications
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Compounds containing the 4-(4H-1,2,4-triazol-4-yl)phenol moiety have shown significant antibacterial activity against both gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria, as well as antifungal activity against A. niger. This demonstrates their potential as candidates for developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Corrosion Inhibition
- Protection for Mild Steel : Derivatives of 4-(4H-1,2,4-triazol-4-yl)phenol have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds exhibit significant inhibition efficiency, showcasing their potential in corrosion protection applications (Ansari, Quraishi, & Singh, 2014).
Luminescent Properties
- Luminescent Materials : Research on the luminescent properties of compounds based on 4-amino-4H-1,2,4-triazole has revealed that the position of hydroxylic groups significantly affects their luminescence. This highlights the importance of structural modification in designing materials with desired luminescent properties (Xi et al., 2021).
Crystal Structures and Polymorphism
- Crystallography and Polymorphism : Studies focusing on the crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol derivatives reveal intricate details of their molecular arrangement and interactions. Such investigations are crucial for understanding the material properties and designing compounds with tailored characteristics (Zhu et al., 2000).
Advanced Material Applications
- Coordination Polymers and Electrochemiluminescence : The synthesis of coordination polymers using 4-amino-1,2,4-triazole Schiff base derivatives and their application in electrochemiluminescence demonstrates the versatility of 4-(4H-1,2,4-triazol-4-yl)phenol derivatives in materials science. These findings open up new avenues for the development of advanced luminescent materials (Zhang et al., 2017).
Future Directions
The future research directions for “4-(4H-1,2,4-triazol-4-yl)phenol” could involve further exploration of its potential applications. For instance, coordination polymers based on this compound have shown promise in the detection of antibiotics and pesticides . Additionally, these polymers have demonstrated anti-tumor activity, suggesting potential applications in cancer treatment .
properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPDWQKLGLSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649436 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4H-1,2,4-triazol-4-yl)phenol | |
CAS RN |
98581-86-3 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.